Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

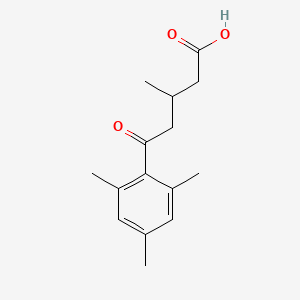

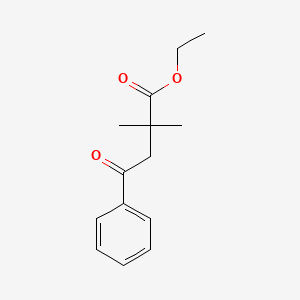

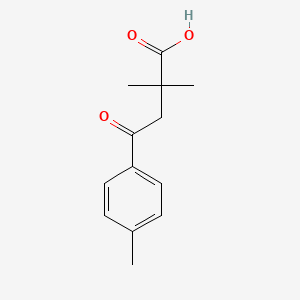

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is a chemical compound with the CAS Number: 594815-53-9 . It has a molecular weight of 234.3 and is a colorless oil .

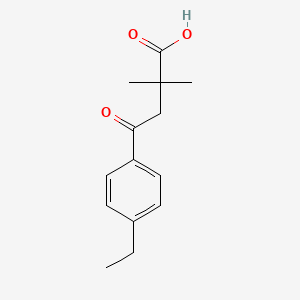

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate . The InChI code is 1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 .Chemical Reactions Analysis

The bioreduction of a related compound, Ethyl 2-oxo-4-phenylbutyrate, is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has also been reported .Physical And Chemical Properties Analysis

This compound is a colorless oil . A related compound, Ethyl 2-oxo-4-phenylbutyrate, has a boiling point of 132 °C at 3 hPa .Scientific Research Applications

Synthesis and Chemical Reactions

Enantioselective Hydrogenation Process

Ethyl 2-oxo-4-arylbut-3-enoate, a related compound, undergoes enantioselective hydrogenation to produce ethyl 2-hydroxy-4-arylbutyrate, a closely related compound of Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate. This process demonstrates high enantiomeric purity and involves sequential hydrogenation of CO and CC bonds, sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).

Bioreaction and Separation Process

A novel approach using baker’s yeast and thermosensitive ionic liquids for the reduction of ethyl 2-oxo-4-phenylbutyrate, a related compound, was investigated. This method enhances product yield and enantiomeric excess by overcoming mass transfer resistance in conventional biphasic systems (Yang, Shi, Feng, & Tian, 2020).

Microbial Reduction Approach

Different microorganisms, including Pichia angusta, have been explored for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, a compound closely related to this compound, used as an intermediate in ACE inhibitors production (Lacerda, Ribeiro, Leite, Ferrara, Coelho, Bon, Lima, & Antunes, 2006).

Biocatalysis and Enzymatic Processes

Carbonyl Reductase Characterization

The carbonyl reductase from Candida krusei was characterized for its role in reducing ethyl 2-oxo-4-phenylbutyrate. This enzyme shows high enantioselectivity and can be a crucial component in synthesizing ACE inhibitors (Li, Ni, & Sun, 2010).

Practical Biocatalytic Synthesis

Candida krusei SW2026 was identified as an effective biocatalyst for converting ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving high enantiomeric purity and yield. This process highlights potential green chemistry applications (Zhang, Ni, Sun, Zheng, Lin, Zhu, & Ju, 2009).

Membrane Reactor for Kinetic Resolution

The kinetic resolution of racemic 2-hydroxy-4-phenylbutyrate, a similar compound, was performed using a diafiltration reactor with a ceramic ultrafiltration membrane. This process, catalyzed by Pseudomonas cepacia lipase, demonstrates efficient enantioselective hydrolysis (Liese, Kragl, Kierkels, & Schulze, 2002).

Enantioselective Production and Analysis

Enantioselective Hydrogenation Kinetics

The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate was studied, focusing on the effects of various parameters like substrate concentration, hydrogen pressure, and reaction temperature. This research provides insights into the synthesis process of ethyl (R)-2-hydroxy-4-phenylbutyrate (Tao, 2005).

Enantioselective Catalysis with Antibodies

The asymmetric synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate was achieved using catalytic antibody NB5, demonstrating high enantiometric excess and conversion efficiency. This study highlights the potential of using antibodies for asymmetric catalysis (Ou Zhimin & Yang Gensheng, 2012).

Safety and Hazards

properties

IUPAC Name |

ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWKAOVDOXZXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645541 |

Source

|

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

594815-53-9 |

Source

|

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)